Triphenyl-2h-tetrazolium chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triphenyl-2H-tetrazolium chloride involves several steps:
Synthesis of Phenylhydrazone: Phenylhydrazine is dissolved in 95% ethanol, and benzaldehyde is added. The mixture is refluxed in a water bath for 1 hour to obtain phenylhydrazone.
Coupling Reaction: The phenylhydrazone is dissolved in pyridine and coupled with benzenediazonium chloride.
Formation of this compound: The coupled product is dissolved in methanol, and isoamyl nitrite is added. Hydrochloric acid gas is then bubbled through the solution. After standing for 3-4 hours, the mixture is heated in a water bath, and distilled water is added to remove methanol.
Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This involves using larger reaction vessels, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: this compound undergoes reduction reactions, where it is reduced to triphenylformazan, a red, water-insoluble compound.
Common Reagents and Conditions:
Reduction Reagents: Dehydrogenases, commonly found in metabolically active tissues, facilitate the reduction of this compound.
Oxidation Reagents: Specific oxidizing agents can be used to revert triphenylformazan back to this compound.
Major Products:
Triphenylformazan: The primary product formed from the reduction of this compound.
Scientific Research Applications
Triphenyl-2H-tetrazolium chloride has a wide range of applications in scientific research:
Biochemistry: Used as a redox indicator to study cellular respiration and metabolic activity.
Seed Viability Testing: Utilized to determine the viability of seeds by staining metabolically active tissues.
Microbiology: Helps in the enumeration of microbial colonies in solid culture media by indicating cellular respiration.
Mechanism of Action
The mechanism of action of triphenyl-2H-tetrazolium chloride involves its reduction to triphenylformazan by dehydrogenases in living cells. This reduction occurs due to the transfer of hydrogen ions from the dehydrogenases to the tetrazolium compound, resulting in the formation of the red, water-insoluble triphenylformazan . This reaction highlights metabolically active tissues, allowing for differentiation from inactive or necrotic tissues .
Comparison with Similar Compounds
Tetrazolium Blue Chloride: Another tetrazolium compound used as a redox indicator in biochemical assays.
Tetrazolium Violet: Used in similar applications but has different spectral properties.
Uniqueness of Triphenyl-2H-tetrazolium Chloride: this compound is unique due to its specific reduction to triphenylformazan, which provides a distinct red coloration. This property makes it particularly useful in applications requiring clear differentiation between metabolically active and inactive tissues .
Properties
IUPAC Name |
1,2,5-triphenyltetrazol-1-ium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-20-21-23(18-14-8-3-9-15-18)22(19)17-12-6-2-7-13-17;/h1-15H;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWCKGMTKBLVHZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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